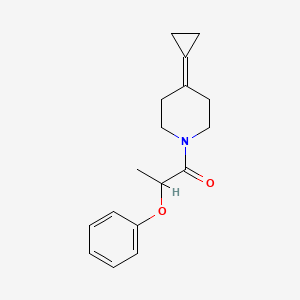
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring with a cyclopropylidene substituent, a phenoxy group, and a propanone backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the cyclopropylidene and phenoxy groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropylidene group via substitution reactions.
Condensation Reactions: Attachment of the phenoxy group through condensation reactions with phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxyethanone: Similar structure with an ethanone backbone.
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxybutan-1-one: Similar structure with a butanone backbone.
Uniqueness
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
生物活性
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure comprising a piperidine ring, a cyclopropylidene substituent, and a phenoxy group, which contribute to its pharmacological properties. Research into its biological activity encompasses various aspects, including its mechanism of action, therapeutic potential, and comparative studies with similar compounds.
Structural Formula
The structural formula of this compound is represented as follows:
IUPAC Name
The IUPAC name for this compound is this compound.
Molecular Weight
The molecular weight of the compound is approximately 273.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially impacting pain perception and inflammatory responses.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Analgesic Properties : It has been investigated for its ability to alleviate pain through modulation of pain pathways.
- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory conditions.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Pain Management Study : In a controlled study on rodent models, the compound demonstrated significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
- Inflammation Model : In models of induced inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxyethanone | Structure | Moderate analgesic effects |
| 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxybutanone | Structure | Limited anti-inflammatory activity |
This table emphasizes the distinct pharmacological profile of this compound, particularly in its dual action against pain and inflammation.
属性
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(20-16-5-3-2-4-6-16)17(19)18-11-9-15(10-12-18)14-7-8-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRILVSCXXODJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














